molecular formula C10H12BNO2 B8451718 1,5-dimethyl-1H-indole-2-boronic acid CAS No. 912331-73-8

1,5-dimethyl-1H-indole-2-boronic acid

Cat. No. B8451718
CAS RN: 912331-73-8
M. Wt: 189.02 g/mol
InChI Key: SMEUSDPYIPMPEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-dimethyl-1H-indole-2-boronic acid is a useful research compound. Its molecular formula is C10H12BNO2 and its molecular weight is 189.02 g/mol. The purity is usually 95%.
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properties

CAS RN

912331-73-8

Product Name

1,5-dimethyl-1H-indole-2-boronic acid

Molecular Formula

C10H12BNO2

Molecular Weight

189.02 g/mol

IUPAC Name

(1,5-dimethylindol-2-yl)boronic acid

InChI

InChI=1S/C10H12BNO2/c1-7-3-4-9-8(5-7)6-10(11(13)14)12(9)2/h3-6,13-14H,1-2H3

InChI Key

SMEUSDPYIPMPEK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(N1C)C=CC(=C2)C)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 0° C. solution of 1,5-dimethyl-1H-indole (1.10 g, 7.58 mmol) and THF (15 mL) is added 1.6M n-Bu—Li (5.7 mL, 9.09 mmol) the solution is warmed to ambient temperature and stirred for 1 h. The solution is cooled to 0° C. and B(OMe)3 (1.01 mL, 9.09 mmol) is added. The solution is warmed to ambient temperature and stirred overnight. 1M HCl (20 mL) is added and the pH adjusted to 7 with 1M NaOH. The aqueous phase is extracted with EtOAc (2×30 mL). The combined organic layers are washed with brine, dried over MgSO4, filtered and concentrated. The solids are triturated with hexane, and recrystallized from toluene/hexane to furnish the title compound (0.17 g, 0.90 mmol, 12%). 1H NMR (CDCl3), δ 2.38 (s, 3H), 4.08 (s, 3H), 6.91 (s, 1H), 6.99 (d, J=8.9 Hz, 1H), 7.29-7.38 (m, 2H) ppm. LC/MS (m/z): calcd. for C10H12BNO2 (M+H)+: 190.1. found: 146.1.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.01 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
12%

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